

# A Comprehensive Review of the Reactions of Trimethyl((1-phenylvinyl)oxy)silane

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Trimethyl((1-phenylvinyl)oxy)silane*

Cat. No.: B084046

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

**Core Content:** This technical guide provides an in-depth analysis of the synthesis and reactivity of **Trimethyl((1-phenylvinyl)oxy)silane** (CAS No. 13735-81-4), a versatile silyl enol ether widely employed in organic synthesis. As a stable enolate equivalent of acetophenone, it serves as a crucial building block for forming complex molecular architectures through various carbon-carbon bond-forming reactions.<sup>[1]</sup> This document details key reaction types, presents quantitative data in structured tables, provides explicit experimental protocols, and illustrates reaction pathways and workflows using diagrams.

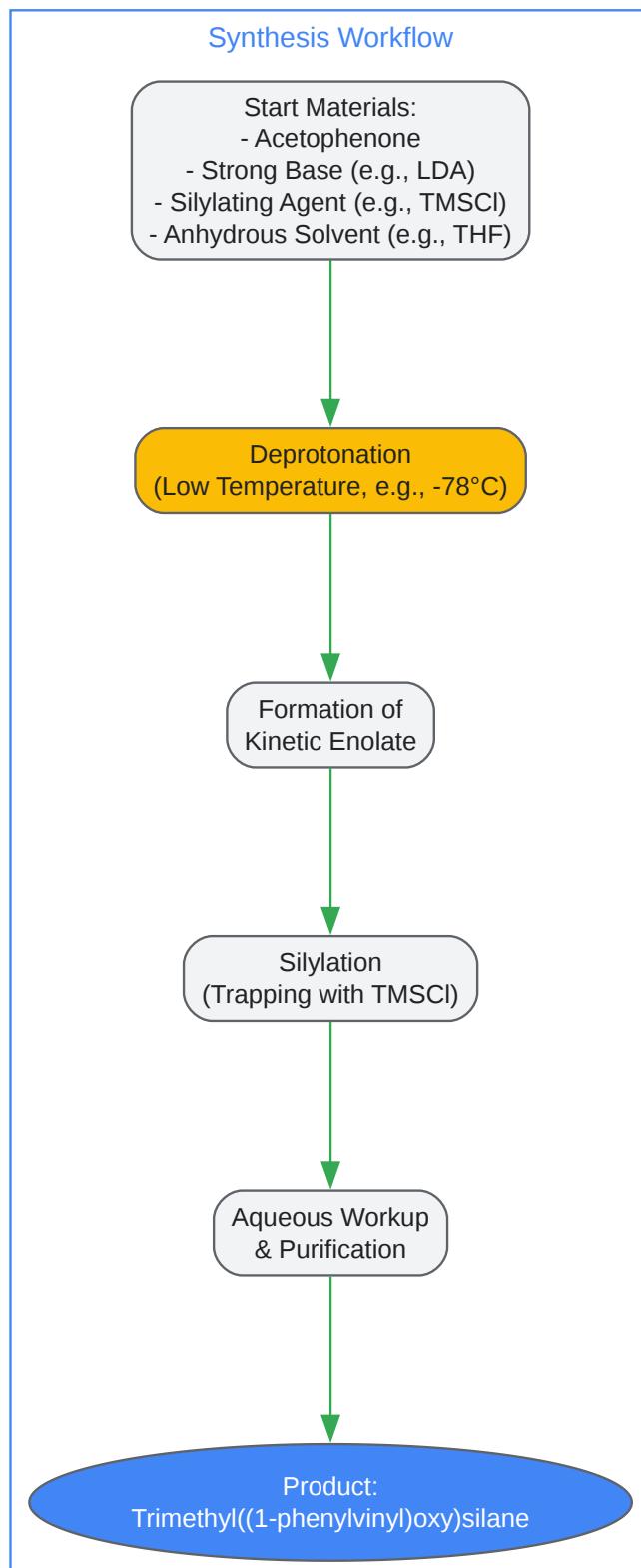
## Introduction to Trimethyl((1-phenylvinyl)oxy)silane

**Trimethyl((1-phenylvinyl)oxy)silane**, also known as  $\alpha$ -(trimethylsiloxy)styrene, is a styrene-type silyl enol ether with the molecular formula  $C_{11}H_{16}OSi$  and a molecular weight of 192.33 g/mol. <sup>[1][2]</sup> Its structure features a C=C double bond with a siloxy group (-OSi(CH<sub>3</sub>)<sub>3</sub>) attached to one of the sp<sup>2</sup>-hybridized carbons, which renders the  $\beta$ -carbon atom nucleophilic. <sup>[1]</sup> This inherent nucleophilicity allows it to react with a wide array of electrophiles, making it a cornerstone reagent in modern synthetic chemistry. <sup>[1]</sup> The compound is typically a moisture-sensitive liquid that requires storage under inert and anhydrous conditions, often at low temperatures (-20°C), to maintain its integrity. <sup>[1][2]</sup>

## Synthesis of Trimethyl((1-phenylvinyl)oxy)silane

The most common method for preparing **Trimethyl((1-phenylvinyl)oxy)silane** is the silylation of acetophenone.<sup>[1]</sup> This reaction involves the deprotonation of acetophenone by a strong, non-nucleophilic base to form an enolate, which subsequently reacts with a silylating agent like trimethylsilyl chloride (TMSCl).<sup>[1]</sup> To favor the formation of the kinetic enolate product, the reaction is typically carried out at cryogenic temperatures (e.g., -78°C) using a sterically hindered base such as lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (THF).<sup>[1]</sup> A reported method using this approach achieves a 93% yield.<sup>[1]</sup>

An alternative procedure involves the reaction of phenylacetaldehyde with trimethylchlorosilane and triethylamine in N,N-dimethylformamide (DMF).<sup>[3]</sup>



[Click to download full resolution via product page](#)

*Synthesis workflow for **Trimethyl((1-phenylvinyl)oxy)silane**.*

## Experimental Protocol: Synthesis from Phenylacetaldehyde[3]

A mixture of 30.0 g (0.25 mol) of phenylacetaldehyde, 32.6 g (0.3 mol) of trimethylchlorosilane, 60.6 g (0.6 mol) of triethylamine, and 100 ml of N,N-dimethylformamide was refluxed overnight. After cooling, the mixture was diluted with 200 ml of pentane. It was then washed successively with cold 5% aqueous sodium bicarbonate, 1.5 N hydrochloric acid, and another portion of 5% aqueous sodium bicarbonate. The organic layer was dried over  $\text{MgSO}_4$  and distilled to yield 21.15 g of  $\alpha$ -trimethylsiloxy styrene as a colorless liquid (bp 80°-83.5° C at 3.8 mm).[3]

## Key Reactions and Applications

The reactivity of **Trimethyl((1-phenylvinyl)oxy)silane** is dominated by its nucleophilic character, making it a key participant in several fundamental carbon-carbon bond-forming reactions.

### Mukaiyama Aldol Reaction

The Mukaiyama aldol addition is a quintessential application of silyl enol ethers.[1][4] It is a Lewis acid-catalyzed reaction between a silyl enol ether and a carbonyl compound (typically an aldehyde or ketone) to form a  $\beta$ -hydroxy carbonyl compound.[5][6][7] A key advantage of this method is that it allows for a crossed aldol reaction without the issue of self-condensation of the aldehyde reactant.[6]

The reaction is initiated by the activation of the carbonyl electrophile through coordination with a Lewis acid, such as titanium tetrachloride ( $\text{TiCl}_4$ ).[1][5] The silyl enol ether then attacks the activated carbonyl carbon. A subsequent aqueous workup cleaves the silyl ether to yield the final  $\beta$ -hydroxy ketone product.[1]

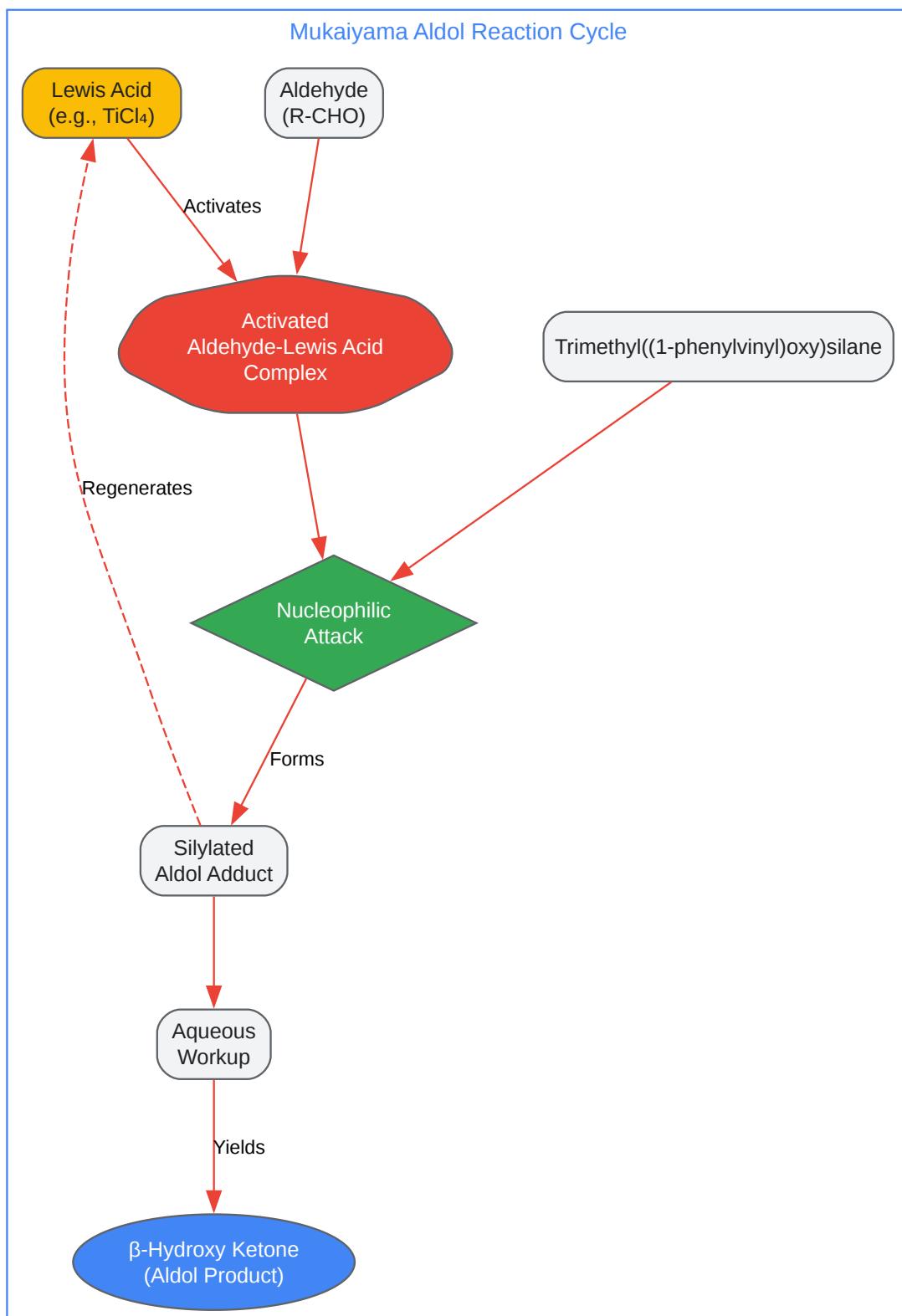
[Click to download full resolution via product page](#)*Catalytic cycle of the Mukaiyama Aldol reaction.*

Table 1: Examples of Mukaiyama Aldol Reactions

Electrophile	Lewis Acid / Catalyst	Solvent	Conditions	Product	Yield	Reference
Benzaldehyde	TiCl <sub>4</sub>	Dichloromethane	Room Temp	Threo/Erythro β-hydroxyketone	82% (total)	[6]
Various Aldehydes	Sc(OTf) <sub>3</sub> / Calix[8]arene	Water	Not specified	β-hydroxyketones	Not specified	[9]
Non-enolizable Aldehydes	TMSOTf / Trialkylamine	Not specified	0 °C, 2h	β-hydroxy aldehydes	Good	[10]

## Mannich-Type Reactions

**Trimethyl((1-phenylvinyl)oxy)silane** is used in the synthesis of β-amino ketones via a one-pot, three-component Mannich-type reaction.[2][9] This reaction typically involves the condensation of an aldehyde, an amine, and the silyl enol ether, often catalyzed by a Lewis acid like indium trichloride in an aqueous medium.[2][9]

## Dihydropyran Synthesis

The compound can participate in multi-component cascade reactions to form heterocyclic structures. For instance, it reacts with formaldehyde and 2,4-pentanedione to yield corresponding dihydropyran derivatives.[1][9] Another efficient method involves a BiBr<sub>3</sub>-initiated one-pot cascade reaction to synthesize cis-2,6-disubstituted dihydropyran.[2][9]

## Palladium and Nickel-Catalyzed Cross-Coupling Reactions

While less common than its use in aldol chemistry, silyl enol ethers can serve as nucleophilic partners in transition metal-catalyzed cross-coupling reactions. The C-O bond of the enol ether

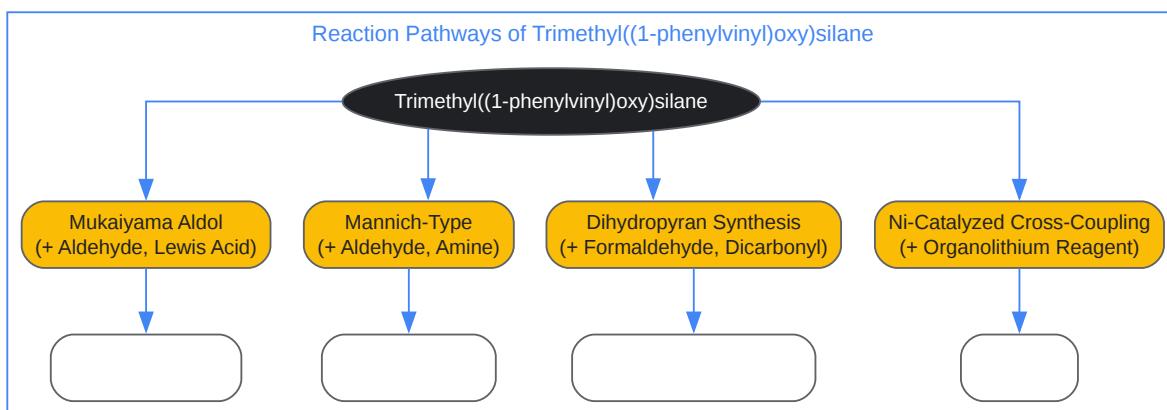
can be cleaved and replaced with a new C-C bond. A notable application is the nickel-catalyzed dealkoxylating cross-coupling with organolithium reagents to stereospecifically synthesize allylsilanes.[11][12] The reaction requires a catalyst such as Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)<sub>2</sub>].[12]

Table 2: Nickel-Catalyzed Cross-Coupling Reaction

Silyl Enol Ether Substrate	Coupling Partner	Catalyst	Solvent	Temp.	Time	Product
Trimethyl((1-phenylvinyl)oxy)silane	LiCH <sub>2</sub> SiMe <sub>3</sub>	Ni(COD) <sub>2</sub> (5 mol%)	Toluene	60 °C	2 h	Trimethyl(2-phenylallyl)silane
((1-(3,4-dimethylphenyl)vinyl)oxy)trimethylsilane	LiCH <sub>2</sub> SiMe <sub>3</sub>	Ni(COD) <sub>2</sub> (5 mol%)	Toluene	60 °C	2 h	(2-(3,4-dimethylphenyl)allyl)trimethylsilane
((1-(furan-2-yl)vinyl)oxy)trimethylsilane	LiCH <sub>2</sub> SiMe <sub>3</sub>	Ni(COD) <sub>2</sub> (5 mol%)	Toluene	60 °C	2 h	Trimethyl(2-(furan-2-yl)allyl)silane
(Data sourced from reference[1])						

## Experimental Protocol: Nickel-Catalyzed Synthesis of Trimethyl(2-phenylallyl)silane[11][12]

- Reaction Setup: To an oven-dried Schlenk tube under an argon atmosphere, add  $\text{Ni}(\text{COD})_2$  (5 mol%).[\[12\]](#)
- Addition of Reactants: Add anhydrous toluene, followed by **Trimethyl((1-phenylvinyl)oxy)silane** (1.0 equiv).[\[12\]](#)
- Initiation of Reaction: Add a 1.0 M solution of  $\text{LiCH}_2\text{SiMe}_3$  in pentane (1.3 equiv) dropwise to the reaction mixture at room temperature.[\[12\]](#)
- Reaction Conditions: Stir the resulting mixture at 60 °C for 2 hours.[\[11\]](#)[\[12\]](#)
- Workup: After cooling to room temperature, quench the reaction with a saturated aqueous solution of  $\text{NH}_4\text{Cl}$ . Extract the aqueous layer three times with diethyl ether.[\[12\]](#)
- Purification: Combine the organic layers, wash with brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired product.[\[12\]](#)



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Trimethyl((1-phenylvinyl)oxy)silane | CAS 13735-81-4 [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. Synthesis routes of Trimethyl((1-phenylvinyl)oxy)silane [benchchem.com]
- 4. Mukaiyama Aldol Addition [organic-chemistry.org]
- 5. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 7. Mukaiyama Aldol Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. PubChemLite - Trimethyl((1-phenylvinyl)oxy)silane (C11H16OSi) [pubchemlite.lcsb.uni.lu]
- 9. 1-苯基-1-三甲基硅氧乙烯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. scholarship.richmond.edu [scholarship.richmond.edu]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Comprehensive Review of the Reactions of Trimethyl((1-phenylvinyl)oxy)silane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b084046#literature-review-of-trimethyl-1-phenylvinyl-oxy-silane-reactions>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)